molecular formula C18H22N4O4 B13053267 Avanafil impurity 24

Avanafil impurity 24

Cat. No.: B13053267
M. Wt: 358.4 g/mol
InChI Key: QOBLCWBBKFBHQF-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avanafil, a potent phosphodiesterase-5 (PDE5) inhibitor, is used to treat erectile dysfunction (ED). During its synthesis, process-related impurities may form due to incomplete reactions, side reactions, or degradation. Regulatory guidelines (e.g., ICH Q3A) mandate the identification and characterization of impurities exceeding 0.10% in active pharmaceutical ingredients (APIs) . Studies have identified several avanafil impurities, including Imp-A, Imp-B, Imp-C, and Imp-D, which are critical for quality control . This article focuses on structurally characterized avanafil impurities for comparative analysis.

Preparation Methods

The synthesis of Avanafil impurity 24 involves several steps, including the use of specific reagents and conditions. The synthetic route typically involves the use of 1-ethyl-(3-dimethylaminopropyl)carbamyldiimide hydrochloride and 1-hydroxybenzotriazole as reactive acid-amine binding agents . These reagents facilitate the formation of the impurity during the synthesis process. The reaction conditions, such as temperature and solvent choice, play a significant role in the formation and isolation of the impurity.

Chemical Reactions Analysis

Avanafil impurity 24 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ammonium formate and acetonitrile . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of ammonium formate and acetonitrile in ultra-high performance liquid chromatography (UPLC) allows for the efficient separation and identification of the impurity .

Scientific Research Applications

Avanafil impurity 24 has several scientific research applications. It is used in the development and validation of analytical methods, such as UPLC, for the quality control of Avanafil . The impurity is also studied to understand its impact on the safety and efficacy of the final pharmaceutical product. Additionally, research on this compound contributes to the broader understanding of process-related impurities in drug synthesis and their potential effects on human health.

Mechanism of Action

The mechanism of action of Avanafil impurity 24 is not well-documented, as it is primarily a by-product of the synthesis process. its presence in the final pharmaceutical product can affect the overall efficacy and safety of Avanafil. The impurity may interact with molecular targets and pathways involved in the pharmacological action of Avanafil, potentially leading to adverse effects.

Comparison with Similar Compounds

Structural and Analytical Comparison of Avanafil Impurities

Analytical Data Comparison

UPLC and LC-MS methods have been validated for impurity quantification (Table 1) :

Compound LOD (μg/mL) LOQ (μg/mL) Linearity Range (μg/mL)
Avanafil 0.10 0.30 0.3–3.0 0.9993
Imp-A 0.0125 0.0375 0.3–2.25 0.9995
Imp-B 0.05 0.15 0.3–2.25 0.9998
Imp-C 0.05 0.15 0.3–2.25 0.9999
Imp-D 0.05 0.15 0.3–2.25 0.9994

Key Findings :

  • Imp-D has the highest molecular weight (857 Da), suggesting dimerization. Its NMR data confirm ester linkages and methoxy groups .
  • Imp-C ’s structure includes a pyrimidine ring with methylthio and methoxy substituents, validated via ¹H NMR (δ = 2.45 and 3.82) .
  • Imp-B lacks chlorine, differentiating it from avanafil’s core structure .

Mechanistic Comparison with Similar PDE5 Inhibitor Impurities

While avanafil impurities are process-specific, parallels exist with impurities in other PDE5 inhibitors:

  • Sildenafil Impurities: Degradation products like desmethyl sildenafil and sildenafil N-oxide form via oxidation or demethylation. Unlike avanafil’s dimeric Imp-D, sildenafil impurities are typically monomers .
  • Tadalafil Impurities : Include diketopiperazine derivatives from cyclization. Avanafil’s Imp-D, in contrast, arises from esterification, highlighting divergent synthetic pathways .

Biological Activity

Avanafil impurity 24 is one of the process-related impurities associated with avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used primarily for treating erectile dysfunction. Understanding the biological activity of this impurity is crucial for assessing the safety and efficacy of avanafil formulations. This article reviews the synthesis, characterization, and biological implications of this compound based on recent research findings.

Overview of Avanafil and Its Impurities

Avanafil's primary mechanism involves inhibiting PDE5, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, facilitating erection upon sexual stimulation. The presence of impurities like impurity 24 can potentially affect both the pharmacological activity and safety profile of the drug.

Identification and Synthesis

Recent studies have identified various impurities in avanafil, including impurity 24. The identification process typically involves sophisticated techniques such as ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) .

Table 1: Summary of Avanafil Impurities

Impurity NameRetention Time (min)Content Range (%)
Impurity A4.290.29 - 1.63
Impurity B5.020.29 - 1.63
Impurity C6.020.29 - 1.63
Impurity D7.850.29 - 1.63
Impurity 24 TBD TBD

Biological Activity

The biological activity of this compound has not been extensively characterized in literature; however, its structural similarities to other known PDE5 inhibitors suggest potential activity in modulating cGMP levels.

As with other PDE5 inhibitors, it is hypothesized that impurity 24 may act by inhibiting the PDE5 enzyme, thereby increasing cGMP concentration in smooth muscle cells. This action could lead to enhanced vasodilation and increased blood flow to erectile tissues.

Stability Studies

Stability studies have shown that avanafil can degrade under various stress conditions, which may also affect its impurities . The degradation products can include different impurities that might exhibit varying biological activities.

Table 2: Stability-Indicating HPLC Method Results

ConditionObserved DegradantsMajor Impurities Detected
Acidic StressAcid impurityDeschloro impurity
Oxidative StressUnknown impurityDichloro impurity
Thermal StressUnknown impuritiesDimer impurity
Humidity StressUnknown impuritiesDiamine impurity

Q & A

Basic Research Questions

Q. What analytical techniques are commonly used to identify and quantify Avanafil Impurity 24 in pharmaceutical formulations?

Impurity 24 is typically characterized using hyphenated techniques such as ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, UPLC provides retention time alignment with synthetic reference standards, while HRMS confirms the molecular ion ([M+H]+) and fragmentation patterns (e.g., m/z 858.0 for Imp-D, a related impurity). NMR (¹H and ¹³C) resolves structural ambiguities, such as distinguishing methylthio groups (δ = 2.45 ppm) and methoxy substituents (δ = 3.82 ppm) . Quantitative analysis often employs reverse-phase HPLC with UV detection, validated for specificity, linearity, and accuracy per ICH guidelines .

Q. How are synthetic pathways optimized to minimize the formation of this compound during drug synthesis?

Impurity 24 arises from side reactions during condensation steps, such as esterification or polymerization of intermediates like M5. Process optimization involves controlling reaction parameters (e.g., temperature, stoichiometry) and using high-purity reagents. For instance, replacing EDCI/HOBt with HBTU reduces dimerization byproducts. Intermediate purification via recrystallization or column chromatography further mitigates impurity carryover .

Q. What regulatory guidelines govern the acceptable limits of this compound in clinical trial batches?

The ICH Q3A/B guidelines stipulate that impurities exceeding 0.10% must be identified, qualified, and reported. For genotoxic impurities, thresholds are stricter (e.g., ≤1.5 μg/day). Stability studies (accelerated and long-term) under ICH Q1A ensure impurity levels remain within safety limits during shelf life. Batch analysis data (e.g., 3 consecutive batches) are required to justify specifications .

Advanced Research Questions

Q. How can mechanistic studies elucidate the formation pathways of this compound under varying synthetic conditions?

Mechanistic insights are gained through reaction monitoring (e.g., in-situ FTIR, LC-MS) and forced degradation studies . For example, acidic hydrolysis of avanafil generates Impurity 24 via cleavage of the pyrimidine-thioether bond. Density functional theory (DFT) calculations predict reaction energetics, while isotopic labeling (e.g., ¹³C) tracks atom migration during polymerization. These studies inform kinetic models to optimize reaction quenching and workup procedures .

Q. How do researchers resolve contradictions in spectral data when characterizing novel impurities structurally related to this compound?

Discrepancies in MS/MS fragmentation or NMR shifts are addressed by synthesizing isotopologues (e.g., deuterated analogs) and performing 2D NMR experiments (COSY, HSQC). For example, ambiguous NOESY correlations in Imp-D were resolved by comparing synthetic dimer standards. Cross-validation with computational tools (e.g., ACD/Labs or MNova) ensures spectral assignments align with predicted chemical environments .

Q. What strategies are employed to assess the toxicological risk of this compound in preclinical studies?

In-silico toxicity prediction (e.g., DEREK, Sarah Nexus) evaluates structural alerts for mutagenicity. Follow-up Ames tests and micronucleus assays confirm genotoxicity. For non-genotoxic impurities, safety margins are calculated using NOAEL (no-observed-adverse-effect-level) from 28-day rodent studies. Comparative metabolite profiling (e.g., rat vs. human hepatocytes) assesses species-specific toxicity .

Q. How can advanced chemometric tools improve the detection of trace-level this compound in complex matrices?

Multivariate analysis (e.g., PCA, PLS-DA) of LC-MS datasets distinguishes impurity peaks from matrix interference. Machine learning algorithms (e.g., random forests) classify unknown impurities based on fragmentation libraries. For enhanced sensitivity, ion mobility spectrometry (IMS) separates co-eluting isomers, while 2D-LC reduces matrix complexity in biological samples .

Q. Methodological Considerations

Q. Designing a stability-indicating method for this compound: What parameters ensure robustness across different laboratories?

Key parameters include:

  • Column screening : C18 vs. HILIC phases to optimize resolution.
  • Mobile phase buffering : Ammonium formate (pH 3.0) minimizes peak tailing.
  • Forced degradation : Exposure to heat, light, and oxidative stress (H₂O₂) validates method specificity. Inter-laboratory validation requires adherence to ICH Q2(R1) for precision (RSD ≤2.0%), accuracy (98–102%), and linearity (R² ≥0.999) .

Q. How should researchers address batch-to-batch variability in this compound levels during process scale-up?

Design of experiments (DoE) identifies critical process parameters (CPPs) affecting impurity formation. For example, a central composite design evaluates the impact of reaction time, temperature, and catalyst loading. Real-time PAT (Process Analytical Technology) tools, such as Raman spectroscopy, enable in-process control by monitoring intermediate purity. Multivariate statistical process control (MSPC) detects out-of-trend batches early .

Q. Data Interpretation and Reporting

Q. What statistical approaches are recommended for analyzing contradictory impurity profile data across multiple Avanafil batches?

Hierarchical clustering groups batches with similar impurity patterns, while ANOVA identifies significant variability sources (e.g., raw material suppliers). Outlier detection via Grubbs’ test excludes anomalous data. Reporting should include error bars (95% confidence intervals) and p-values to highlight statistically significant trends. Data transparency is critical for regulatory submissions .

Properties

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-4-[(4-methoxyphenyl)methylamino]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C18H22N4O4/c1-26-14-6-4-12(5-7-14)9-19-16-15(17(24)25)10-20-18(21-16)22-8-2-3-13(22)11-23/h4-7,10,13,23H,2-3,8-9,11H2,1H3,(H,24,25)(H,19,20,21)/t13-/m1/s1

InChI Key

QOBLCWBBKFBHQF-CYBMUJFWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)O)N3CCC[C@@H]3CO

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)O)N3CCCC3CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.